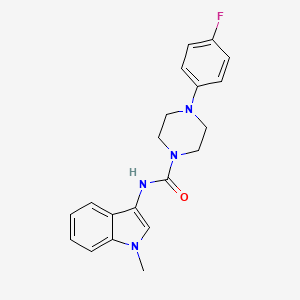
4-(4-fluorophenyl)-N-(1-methyl-1H-indol-3-yl)piperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Fluorophenyl)-N-(1-methyl-1H-indol-3-yl)piperazine-1-carboxamide, also known as 4FPI, is a synthetic compound that has been studied extensively in recent years due to its potential applications in various scientific research areas. 4FPI is a piperazine-based molecule that has a phenyl ring attached to the nitrogen atom on the piperazine ring. It has been studied for its potential applications in medicinal chemistry, drug discovery, and chemical biology.
Aplicaciones Científicas De Investigación
4-(4-fluorophenyl)-N-(1-methyl-1H-indol-3-yl)piperazine-1-carboxamide has been studied for its potential applications in medicinal chemistry, drug discovery, and chemical biology. In medicinal chemistry, 4-(4-fluorophenyl)-N-(1-methyl-1H-indol-3-yl)piperazine-1-carboxamide has been studied for its ability to interact with various proteins, including the serotonin transporter, which is involved in the regulation of serotonin levels in the brain. In drug discovery, 4-(4-fluorophenyl)-N-(1-methyl-1H-indol-3-yl)piperazine-1-carboxamide has been studied for its potential as a novel therapeutic agent for the treatment of certain diseases and conditions. In chemical biology, 4-(4-fluorophenyl)-N-(1-methyl-1H-indol-3-yl)piperazine-1-carboxamide has been studied for its ability to interact with various enzymes and proteins, as well as its potential as a tool for studying protein-protein interactions.
Mecanismo De Acción
The mechanism of action of 4-(4-fluorophenyl)-N-(1-methyl-1H-indol-3-yl)piperazine-1-carboxamide is not fully understood. However, it is believed to act as an inhibitor of the serotonin transporter, which is involved in the regulation of serotonin levels in the brain. In addition, 4-(4-fluorophenyl)-N-(1-methyl-1H-indol-3-yl)piperazine-1-carboxamide has been shown to interact with various other proteins, including the dopamine transporter, the monoamine oxidase enzyme, and the glutamate transporter.
Biochemical and Physiological Effects
4-(4-fluorophenyl)-N-(1-methyl-1H-indol-3-yl)piperazine-1-carboxamide has been studied for its potential biochemical and physiological effects. In vitro studies have shown that 4-(4-fluorophenyl)-N-(1-methyl-1H-indol-3-yl)piperazine-1-carboxamide is able to inhibit the serotonin transporter, which is involved in the regulation of serotonin levels in the brain. In addition, 4-(4-fluorophenyl)-N-(1-methyl-1H-indol-3-yl)piperazine-1-carboxamide has been shown to interact with various other proteins, including the dopamine transporter, the monoamine oxidase enzyme, and the glutamate transporter.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-(4-fluorophenyl)-N-(1-methyl-1H-indol-3-yl)piperazine-1-carboxamide in laboratory experiments include its availability in a variety of forms, its low cost, and its ability to interact with various proteins. The main limitations of using 4-(4-fluorophenyl)-N-(1-methyl-1H-indol-3-yl)piperazine-1-carboxamide in laboratory experiments include its potential toxicity, its potential to interact with various proteins, and its limited solubility in water.
Direcciones Futuras
For research involving 4-(4-fluorophenyl)-N-(1-methyl-1H-indol-3-yl)piperazine-1-carboxamide include further studies on its potential biochemical and physiological effects, as well as its potential applications in drug discovery and medicinal chemistry. Additionally, further research could be conducted to examine the potential toxicity of 4-(4-fluorophenyl)-N-(1-methyl-1H-indol-3-yl)piperazine-1-carboxamide and its potential interactions with various proteins and enzymes. Finally, further research could be conducted to examine the potential of 4-(4-fluorophenyl)-N-(1-methyl-1H-indol-3-yl)piperazine-1-carboxamide as a tool for studying protein-protein interactions.
Métodos De Síntesis
4-(4-fluorophenyl)-N-(1-methyl-1H-indol-3-yl)piperazine-1-carboxamide can be synthesized in a variety of ways, including via a Suzuki-Miyaura cross-coupling reaction and a Buchwald-Hartwig reaction. In the Suzuki-Miyaura reaction, 4-(4-fluorophenyl)-N-(1-methyl-1H-indol-3-yl)piperazine-1-carboxamide is synthesized by reacting 4-fluorophenylboronic acid with N-methyl-1H-indol-3-ylpiperazine-1-carboxamide in the presence of a palladium catalyst. The Buchwald-Hartwig reaction involves the reaction of 4-fluorophenylboronic acid and N-methyl-1H-indol-3-ylpiperazine-1-carboxamide in the presence of a palladium catalyst and a base.
Propiedades
IUPAC Name |
4-(4-fluorophenyl)-N-(1-methylindol-3-yl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN4O/c1-23-14-18(17-4-2-3-5-19(17)23)22-20(26)25-12-10-24(11-13-25)16-8-6-15(21)7-9-16/h2-9,14H,10-13H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDXCADNOUFWDOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)NC(=O)N3CCN(CC3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methyl-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide](/img/structure/B6488306.png)
![1-[6-(1H-imidazol-1-yl)pyridazin-3-yl]piperidine-3-carboxylic acid](/img/structure/B6488321.png)
![2-{7-tert-butyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}acetic acid](/img/structure/B6488326.png)
![1-[(thiophen-2-yl)carbamoyl]piperidine-3-carboxylic acid](/img/structure/B6488329.png)
![ethyl 2-{1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H-[1,3]oxazolo[3,2-g]purin-3-yl}acetate](/img/structure/B6488337.png)
![1,6,7-trimethyl-3-(2-oxopropyl)-1H,2H,3H,4H-[1,3]oxazolo[3,2-g]purine-2,4-dione](/img/structure/B6488343.png)
![N-tert-butyl-1-(4-chlorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B6488344.png)
![N-[1-(4-methoxyphenyl)ethyl]-2-[3-(morpholin-4-yl)-4-phenyl-1H-pyrazol-1-yl]acetamide](/img/structure/B6488358.png)
![1-{4-[(1H-imidazol-1-yl)methyl]piperidin-1-yl}-2-[4-(propan-2-yl)phenoxy]ethan-1-one](/img/structure/B6488370.png)
![4-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidine-1-carbonyl}-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B6488390.png)
![2-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione hydrochloride](/img/structure/B6488392.png)
![1-{4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonyl}-4-(4-fluorophenyl)piperazine](/img/structure/B6488393.png)
![5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-1,3-dimethyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B6488401.png)
![1,3-dimethyl-5-{[2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B6488407.png)